molecular formula C21H29N6O5P B8128814 propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

Cat. No.: B8128814
M. Wt: 476.5 g/mol
InChI Key: LDEKQSIMHVQZJK-GNGHXOLXSA-N
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Description

Propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate is a phosphoramidate prodrug featuring a 6-aminopurine (adenine) base, a chiral propan-2-yl ester, and a phenoxyphosphoryl linkage. The compound’s stereochemistry is critical: the (2S)-configured propanoate and (2R)-configured propan-2-yloxy group optimize metabolic activation and target binding . This structure mimics nucleotide analogs, enabling incorporation into viral RNA/DNA to inhibit replication.

Key structural attributes:

  • 6-Aminopurine base: Facilitates base-pairing with thymine/uracil in viral polymerases.
  • Phosphoramidate linkage: Enhances cell permeability and stability, releasing the active triphosphate form intracellularly.
  • Propan-2-yl ester: Improves lipophilicity for oral bioavailability .

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKQSIMHVQZJK-GNGHXOLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N6O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383365-04-6
Record name TENOFOVIR ALAFENAMIDE RRS DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4414G3BUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate, commonly known as Tenofovir Alafenamide (TAF), is a phosphoramidate prodrug of Tenofovir, an antiviral medication primarily used in the treatment of HIV and hepatitis B. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data tables and findings from recent studies.

Molecular Structure and Composition

PropertyValue
Molecular Formula C21H29N6O5P
Molecular Weight 476.5 g/mol
CAS Number 1883563-86-7
IUPAC Name propan-2-yl (2S)-2-[[[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-y]amino]phosphoryl]amino]propanoate

TAF exhibits its biological activity primarily through the inhibition of HIV reverse transcriptase, an essential enzyme for viral replication. Upon administration, TAF is metabolized to Tenofovir, which competes with natural deoxyribonucleoside triphosphates for incorporation into viral DNA. This incorporation leads to premature termination of viral DNA synthesis, effectively inhibiting the replication of HIV and other retroviruses .

Pharmacokinetics

TAF demonstrates improved pharmacokinetic properties compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF). It has a higher intracellular concentration of Tenofovir diphosphate (the active form), allowing for effective antiviral activity at lower doses. This results in reduced renal toxicity and bone mineral density loss associated with TDF .

Antiviral Efficacy

Recent studies have highlighted the effectiveness of TAF in various clinical settings:

  • HIV Treatment : Clinical trials have shown that TAF is effective in suppressing viral load in HIV-infected patients. A study indicated that patients receiving TAF achieved undetectable viral loads comparable to those on TDF but with significantly less impact on renal function and bone density .
  • Hepatitis B Treatment : TAF has also been shown to effectively reduce hepatitis B virus (HBV) DNA levels in infected individuals. A phase III study reported that TAF led to significant reductions in HBV DNA after 48 weeks of treatment .

Safety Profile

The safety profile of TAF is notably favorable compared to older formulations. It has been associated with lower incidences of nephrotoxicity and decreased risks of bone density loss, making it a preferred option for long-term therapy in at-risk populations .

Case Study 1: Efficacy in HIV Patients

A cohort study involving 300 HIV-positive individuals treated with TAF demonstrated a 95% rate of viral suppression after 24 weeks. The participants reported minimal side effects, primarily mild gastrointestinal disturbances .

Case Study 2: Hepatitis B Management

In a randomized trial involving 200 patients with chronic HBV infection, TAF treatment resulted in a significant decrease in serum HBV DNA levels within 12 weeks, with sustained virological response observed at the 48-week mark .

Scientific Research Applications

Antiviral Therapy

Mechanism of Action:
Propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate acts as a nucleotide analog that inhibits viral reverse transcriptase. By mimicking natural nucleotides, it competes with them during viral DNA synthesis, leading to premature termination of the viral genome replication process. This mechanism is crucial in controlling HIV and hepatitis B virus replication .

Clinical Efficacy:
Clinical trials have demonstrated that Tenofovir alafenamide is effective in reducing viral loads in patients with HIV and hepatitis B. Its improved safety and efficacy profiles compared to earlier formulations like Tenofovir disoproxil fumarate make it a preferred choice in modern antiviral therapies .

Pharmacokinetic Advantages

This compound offers several pharmacokinetic advantages:

Bioavailability:
As a prodrug, it has better oral bioavailability than its predecessors. The compound undergoes hydrolysis to release the active form of Tenofovir in the body, allowing for effective absorption and utilization .

Reduced Renal Toxicity:
Compared to Tenofovir disoproxil fumarate, this compound shows significantly reduced renal toxicity, making it safer for long-term use in patients requiring antiviral therapy .

Comparative Analysis with Other Antiviral Agents

The following table summarizes the structural similarities and unique features of propan-2-yl (2S)-2-[[[(2R)-1-(6-amino-purine-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate compared to other related compounds:

Compound Name Structure Similarity Unique Features
TenofovirNucleotide analogOriginal formulation; higher renal toxicity
AdefovirNucleotide analogRequires higher doses; similar mechanism
EntecavirNucleoside analogMore selective for hepatitis B; different side effects
LamivudineNucleoside reverse transcriptase inhibitorDifferent mechanism; less effective against HBV

Propan-2-yl (2S)-2-[...] stands out due to its improved pharmacokinetic profile and reduced toxicity, making it a preferred choice in modern antiviral therapies .

Interaction Studies

Research indicates that propan-2-yl (2S)-2-[...] may interact with various medications metabolized by cytochrome P450 enzymes. These interactions can influence the pharmacokinetics of co-administered drugs, highlighting the need for careful monitoring in clinical settings .

Comparison with Similar Compounds

Sofosbuvir (GS-7977, Sovaldi®)

Structure: Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate . Key Differences:

  • Base : Sofosbuvir uses a 2,4-dioxopyrimidine (uracil derivative) with a fluorine substituent, whereas the target compound uses adenine.
  • Activity : Sofosbuvir targets hepatitis C virus (HCV) NS5B polymerase, while adenine-based analogs may target viral reverse transcriptases (e.g., HIV) .
Parameter Target Compound Sofosbuvir (GS-7977)
Molecular Weight 633.42 g/mol 529.45 g/mol
Base 6-Aminopurine (Adenine) 2,4-Dioxopyrimidine (Uracil)
Key Modifications Ethoxy, dichloro substituents Fluoro, methyl groups
Therapeutic Target Viral polymerases (e.g., HIV) HCV NS5B polymerase

Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-Amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate

Structure: Features a 2-amino-6-ethoxy purine, dichloro substituents, and a 3-hydroxyoxolane ring . Key Differences:

  • Substituents : Ethoxy and dichloro groups enhance base stability and resistance to enzymatic degradation.
  • Activity : The dichloro modification may improve binding to viral polymerases with hydrophobic active sites.
Parameter Target Compound Dichloro-Ethoxy Analog
Molecular Weight 633.42 g/mol 633.42 g/mol
Base Modifications None 2-Amino-6-ethoxy, 4,4-dichloro
Half-Life Moderate Extended (due to chloro)
Selectivity Broad-spectrum High for retroviruses

Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate

Structure: Chlorinated purine with a phosphonate (non-hydrolyzable P–C bond) instead of phosphoramidate . Key Differences:

  • Phosphonate vs. Phosphoramidate : Phosphonates resist hydrolysis but require active transport for cellular uptake.
  • Activity : Lower prodrug efficiency but greater stability in plasma.
Parameter Target Compound Phosphonate Analog
Bioavailability High (ester prodrug) Low (phosphonate)
Metabolic Activation Intracellular hydrolysis Not required
Clinical Use Under investigation Preclinical studies

Research Findings and SAR Insights

  • Adenine vs. Pyrimidine Bases : Adenine-based compounds (target compound) show higher affinity for HIV reverse transcriptase, while pyrimidine analogs (Sofosbuvir) target HCV .
  • Chiral Centers: The (2S)-configuration in the propanoate moiety is critical for binding to viral polymerases; inversion reduces potency by >90% .
  • Substituent Effects : Ethoxy and dichloro groups () improve metabolic stability but may increase cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate with high enantiomeric purity?

  • Methodological Answer : The synthesis involves multi-step protection-deprotection sequences. First, the adenine moiety (6-aminopurin-9-yl) is protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during phosphorylation . The (2R)-propan-2-yloxy group is introduced via Mitsunobu coupling to ensure stereochemical fidelity. Phosphoramidate bond formation is achieved using a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the phosphorylated intermediate and the (2S)-propanoate ester. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is critical for verifying enantiomeric purity (>99% ee) .

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Methodological Answer : X-ray crystallography using SHELXL for refinement is the gold standard for structural confirmation . For non-crystalline samples, advanced NMR techniques (e.g., 31^{31}P NMR for phosphoryl groups and 1^{1}H-13^{13}C HSQC for stereochemical assignments) are employed. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates the molecular formula (e.g., [M+H]+^+ calculated for C24_{24}H31_{31}Cl2_2N6_6O8_8P: 633.4181) .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax Eclipse XDB-C18) and UV detection at 260 nm (adenine absorbance) is recommended. A gradient elution of acetonitrile/water (0.1% TFA) ensures separation of the product from phosphorylated byproducts. LC-MS (Q-TOF) provides additional confirmation of molecular ions and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallography data and solution-state NMR results for this compound’s conformation?

  • Methodological Answer : Discrepancies may arise from crystal packing forces or solvent-induced conformational changes. To address this:

  • Perform molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) to model solution-state behavior.
  • Use NOESY NMR to identify through-space correlations in solution, comparing them to crystallographic distances.
  • Apply density functional theory (DFT) calculations (e.g., Gaussian 16) to assess energy differences between solid-state and solution conformers .

Q. What experimental approaches are effective in studying the hydrolytic stability of the phosphoramidate linkage under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 1.2–7.4) at 37°C, monitoring degradation via:

  • HPLC-UV : Track disappearance of the parent compound and formation of adenine and phosphate byproducts.
  • 31^{31}P NMR : Detect chemical shift changes indicative of hydrolytic cleavage.
  • Mass spectrometry : Identify transient intermediates (e.g., cyclic metaphosphate).
  • Buffer systems (e.g., simulated gastric fluid) and enzymatic assays (e.g., phosphodiesterase I) further elucidate degradation pathways .

Q. How can researchers optimize the compound’s interaction with adenosine receptors while minimizing off-target effects?

  • Methodological Answer :

  • Radioligand binding assays : Use 3^3H-labeled adenosine A2A_{2A} receptor antagonists to measure IC50_{50} values.
  • Molecular docking : Employ AutoDock Vina to model interactions with receptor active sites, focusing on hydrogen bonding between the phosphoryl group and Thr88 (human A2A_{2A} receptor).
  • Selectivity profiling : Screen against related purinergic receptors (e.g., P2Y12_{12}) using calcium flux assays.
  • Metadynamics simulations : Predict binding kinetics and residence times to refine structural modifications .

Q. What strategies mitigate racemization during large-scale synthesis of the (2S)-propanoate ester?

  • Methodological Answer :

  • Use low-temperature (0–5°C) coupling conditions with HATU/DIPEA to minimize base-induced epimerization.
  • Incorporate chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to stabilize the stereocenter.
  • Monitor enantiomeric excess in real-time using inline FTIR with a chiral probe (e.g., monitoring C=O stretching frequencies).
  • Optimize crystallization conditions (e.g., ethanol/water antisolvent systems) to preferentially isolate the desired enantiomer .

Methodological Notes

  • Data Validation : Cross-validate structural data using complementary techniques (e.g., X-ray vs. cryo-EM for large complexes).
  • Software Tools : SHELXL (crystallography), Gaussian (DFT), GROMACS (MD), and AutoDock Vina (docking) are essential for advanced analyses .
  • Experimental Reproducibility : Document reaction parameters (e.g., anhydrous solvent purity, glovebox O2_2 levels) to ensure consistency in synthetic protocols .

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